molecular formula C12H16O2S B13870775 Benzeneacetic acid, 3-(ethylthio)-, ethyl ester CAS No. 1363179-51-4

Benzeneacetic acid, 3-(ethylthio)-, ethyl ester

Cat. No.: B13870775
CAS No.: 1363179-51-4
M. Wt: 224.32 g/mol
InChI Key: SYWQCQCFDSYRBH-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3-(ethylthio)-, ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzene ring, an acetic acid moiety, and an ethylthio group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 3-(ethylthio)-, ethyl ester typically involves the esterification of Benzeneacetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Benzeneacetic acid+EthanolAcid CatalystBenzeneacetic acid, 3-(ethylthio)-, ethyl ester+Water\text{Benzeneacetic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Benzeneacetic acid+EthanolAcid Catalyst​Benzeneacetic acid, 3-(ethylthio)-, ethyl ester+Water

The reaction conditions usually involve refluxing the reactants in the presence of a strong acid such as sulfuric acid or hydrochloric acid to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 3-(ethylthio)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzeneacetic alcohol.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring.

Scientific Research Applications

Benzeneacetic acid, 3-(ethylthio)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 3-(ethylthio)-, ethyl ester involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The ester moiety can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, ethyl ester
  • Phenylacetic acid, ethyl ester
  • Benzeneacetic acid, α-ethyl-, ethyl ester

Uniqueness

Benzeneacetic acid, 3-(ethylthio)-, ethyl ester is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable in various applications.

Properties

CAS No.

1363179-51-4

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

ethyl 2-(3-ethylsulfanylphenyl)acetate

InChI

InChI=1S/C12H16O2S/c1-3-14-12(13)9-10-6-5-7-11(8-10)15-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

SYWQCQCFDSYRBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)SCC

Origin of Product

United States

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